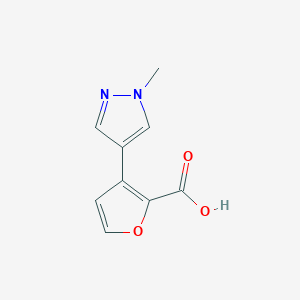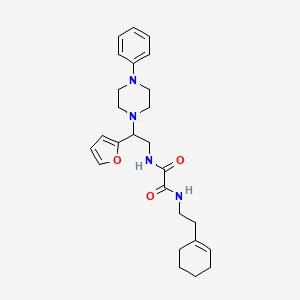
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclohexene ring, a furan ring, a phenyl ring, and a piperazine ring. These functional groups could potentially give the compound a variety of interesting chemical properties.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the cyclohexene, furan, phenyl, and piperazine rings, as well as the formation of the amide bonds.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The cyclohexene, furan, and phenyl rings would all contribute to the overall shape of the molecule, and the piperazine ring could potentially introduce some flexibility into the structure.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the amide bonds suggests that it could potentially undergo hydrolysis reactions under certain conditions. The cyclohexene and furan rings might also undergo reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar amide bonds could potentially make the compound somewhat soluble in water, while the nonpolar cyclohexene, furan, and phenyl rings could make it soluble in nonpolar solvents.Aplicaciones Científicas De Investigación
PET Imaging and Neuroinflammation
Compounds with structural features similar to the specified molecule, such as those incorporating furan and phenylpiperazine units, have been investigated for their potential in PET (Positron Emission Tomography) imaging, particularly targeting CSF1R (Colony Stimulating Factor 1 Receptor) on microglia. This application is significant for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer's and Parkinson's disease (Horti et al., 2019). The detailed understanding of neuroinflammation can aid in the development of targeted therapeutics.
Organic Synthesis and Crystallography
Another area of research interest is the synthesis and structural characterization of compounds with cyclohexene, furan, and piperazine components. These studies focus on the preparation of various cyclic and heterocyclic compounds, exploring their crystal structures and potential interactions, such as hydrogen bonding and pi-interactions, which can be fundamental in drug design and material science (Badshah et al., 2008). Understanding the molecular geometry and interactions of similar compounds can inform the design of new materials or pharmacophores with desired properties.
Catalysis and Synthetic Methodologies
Research has also explored using bisoxalamides and related structures in catalytic activities, notably in Cu-catalyzed coupling reactions. These studies highlight the efficiency of certain ligands in promoting the formation of bond connections between aryl bromides and anilines or secondary amines, which are crucial in synthesizing complex organic molecules for pharmaceuticals and other applications (Bhunia et al., 2017). The detailed understanding of such catalytic processes can lead to more efficient and sustainable synthetic methodologies.
Safety And Hazards
Without specific information on this compound, it’s hard to provide a detailed safety and hazard analysis. However, as with any chemical compound, it’s important to handle it with care and to follow all relevant safety protocols.
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. Potential areas of interest could include exploring its chemical reactivity, studying its physical properties, or investigating its potential biological activity.
I hope this general information is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this analysis is based on general principles of organic chemistry and may not accurately reflect the specific properties of the compound you mentioned. Always consult a professional when dealing with specific chemical compounds.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h2,5-8,10-12,19,23H,1,3-4,9,13-18,20H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBIHIMYHCCEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

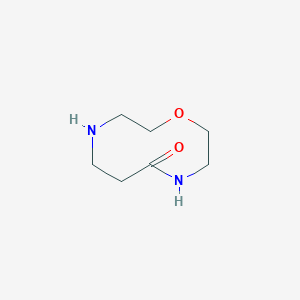
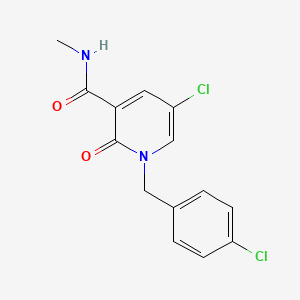
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)
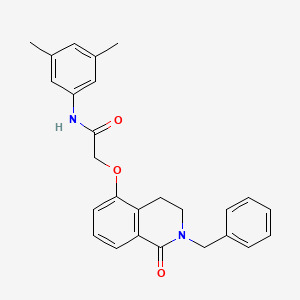
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)
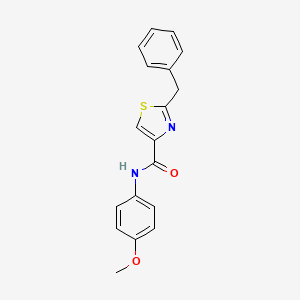
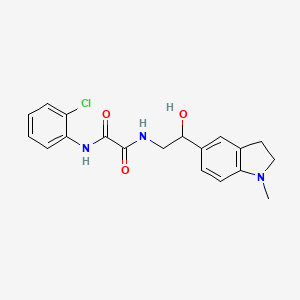
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)
![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)
![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)
